7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a heterocyclic compound that features a unique fusion of triazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with bromine and subsequent cyclization with triazole derivatives . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted triazolobenzothiazoles, sulfoxides, sulfones, and reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused heterocyclic structure.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole have a similar benzothiazole core but lack the triazole ring.
Uniqueness
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is unique due to its dual heterocyclic structure, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound in research and industry .
Biologische Aktivität
7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that incorporates a triazole and benzothiazole moiety, which is significant for its interactions with various biological targets.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with cancer proliferation and survival.
- Target Enzymes : It has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 leads to cytotoxic effects on cancer cell lines by disrupting normal cell cycle progression .
Biological Activity and Case Studies
Several studies have evaluated the biological activity of similar compounds within the triazolo-benzothiazole class. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds featuring similar scaffolds have demonstrated IC50 values in the nanomolar range against human cancer cells such as MCF-7 and HeLa .
- Antioxidant Properties : Some derivatives have also been assessed for their antioxidant capabilities. For example, compounds structurally related to this compound showed potent radical scavenging activities in assays such as ABTS and DPPH .
- Mechanistic Insights : The mechanism of action involves the inhibition of poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair processes. This inhibition can lead to increased apoptosis in cancer cells due to the accumulation of DNA damage .
Comparative Analysis
A comparative analysis with other similar compounds highlights the unique properties of this compound:
Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | CDK2 | 20 | Anticancer |
[1,2,4]Triazolo[3,4-b]benzothiazole | PARP14 | 15 | Anticancer |
5-Amino-[1,2,4]triazole Derivative | CDK6 | 25 | Anticancer |
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties including good solubility and permeability. These characteristics are essential for its potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-bromo-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4S/c9-4-1-2-5-6(3-4)14-8-12-11-7(10)13(5)8/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWLFFBYXCLBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=NN=C(N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.